1,4-Thiazepane hydrochloride
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Overview
Description
1,4-Thiazepane hydrochloride is a heterocyclic compound with the molecular formula C5H12ClNS and a molecular weight of 153.67. It is a seven-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has shown potential in various scientific applications .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as dibenzo[1,4]thiazepine derivatives, have been shown to demonstrate activity against human carbonic anhydrase isoforms ii and iv . Carbonic anhydrase is an important metalloenzyme that catalyzes the reversible reaction of CO2 hydration, leading to the formation of bicarbonate anion and proton .
Mode of Action
Similar compounds, like dibenzo[1,4]thiazepine derivatives, have been synthesized using a sequence of amidation steps and the subsequent tandem of the smiles rearrangement and denitrocyclization reaction . This process could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Based on the activity of similar compounds, it can be inferred that the compound may influence the pathways involving carbonic anhydrase, which plays a pivotal role in many physiological processes .
Result of Action
Similar compounds have shown pronounced activity as inhibitors of bovine carbonic anhydrase isoform ii
Biochemical Analysis
Biochemical Properties
1,4-Thiazepane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated antiproliferative properties by inducing apoptosis and inhibiting cell growth . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, this compound can influence gene expression and cellular metabolism, leading to altered cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, it undergoes oxidation and reduction, catalyzed by enzymes such as cytochrome P450. In phase II reactions, it conjugates with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways are essential for the compound’s detoxification and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects. Understanding its transport and distribution can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Thiazepane hydrochloride can be synthesized using gold-catalyzed cyclization of 1,3-aminothioethers. The process involves a 7-exo-dig cyclization with carbon-sulfur bond formation and concomitant allyl sulfur-to-carbon migration. This reaction occurs intramolecularly, as demonstrated by cross-over experiments .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of gold catalysis and other advanced organic synthesis techniques. The process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,4-Thiazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazepane derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazepane derivatives.
Substitution: Substituted thiazepane compounds with different functional groups.
Scientific Research Applications
1,4-Thiazepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-hypertensive and cytotoxic activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,4-Thiazepine: A related compound with similar structural features but different chemical properties.
Dibenzo[b,f][1,4]thiazepine: Another analog with a fused aromatic ring system, exhibiting distinct pharmacological activities
Uniqueness: 1,4-Thiazepane hydrochloride is unique due to its seven-membered ring structure containing both sulfur and nitrogen atoms. This configuration imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,4-thiazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVNOTVFTHJKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.